2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
CAS No.:
Cat. No.: VC9684588
Molecular Formula: C22H21FN4O2
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21FN4O2 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one |
| Standard InChI | InChI=1S/C22H21FN4O2/c23-18-6-8-19(9-7-18)25-12-14-26(15-13-25)22(29)16-27-21(28)11-10-20(24-27)17-4-2-1-3-5-17/h1-11H,12-16H2 |
| Standard InChI Key | CMSSRNNTXUVCLB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one, reflects its intricate substituent arrangement. Key identifiers include:
The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) serves as the central scaffold. Substituents include:
-
Position 2: A 2-oxoethyl group linked to a 4-(4-fluorophenyl)piperazine moiety, introducing hydrogen-bond acceptor sites and aromaticity .
-
Position 6: A phenyl group, enhancing lipophilicity and potential π-π stacking interactions .
Physicochemical and Spectroscopic Properties
Spectral Characterization
-
<sup>1</sup>H NMR: Key signals include:
-
<sup>13</sup>C NMR: Peaks corresponding to carbonyl groups (C=O) appear at δ 165–175 ppm .
-
HRMS: Molecular ion [M+H]<sup>+</sup> at m/z 393.1682 (calculated for C<sub>22</sub>H<sub>22</sub>FN<sub>4</sub>O<sub>2</sub>) .
Solubility and Stability
-
Solubility: Moderately soluble in DMSO and dichloromethane; poorly soluble in aqueous buffers.
-
Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis under strongly acidic/basic conditions.
Hypothesized Biological Activities
| Substituent Position | MAO-B IC<sub>50</sub> (µM) | MAO-A IC<sub>50</sub> (µM) | Source |
|---|---|---|---|
| Meta-Br | 0.013 | >10 | |
| Para-Cl | 0.039 | >10 | |
| Para-F | 0.12 | >10 |
While direct data for this compound is unavailable, its para-fluorophenyl group may position it within the mid-nanomolar MAO-B inhibitory range, analogous to T3 (IC<sub>50</sub> = 0.039 µM) .
Neuropharmacological Applications
Research Limitations and Future Directions
Current Knowledge Gaps
-
In vitro/in vivo activity: No published studies directly assess this compound’s pharmacological effects.
-
Selectivity profiles: Unclear if MAO-B inhibition is accompanied by off-target interactions (e.g., dopamine receptors).
-
Toxicological data: Acute and chronic toxicity remain uncharacterized.
Recommended Studies
-
Enzymatic assays: Evaluate MAO-A/MAO-B inhibition kinetics.
-
Molecular docking: Model interactions with MAO-B active sites (PDB: 2V5Z).
-
ADMET profiling: Assess permeability, metabolic stability, and cytotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume